molecular formula C17H12N2O2S B2489172 (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 864869-26-1

(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2489172
CAS No.: 864869-26-1
M. Wt: 308.36
InChI Key: ZTSQXOBVOGNLES-UKTHLTGXSA-N
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Description

(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

Research demonstrates the significant role of five-membered heterocycles, such as furan and thiophene, as structural units in bioactive molecules. These compounds are crucial in drug design, especially in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The review by Ostrowski (2022) highlights the importance of furan-2-yl and thienyl substituents in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement of aryl substituents with heteroaryl ones. This research suggests potential avenues for the application of compounds with furan and thiazole units in developing optimized therapeutic agents (Ostrowski, 2022).

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

Kamneva et al. (2018) provide a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan derivatives in synthesizing a wide range of compounds. The direction of reactions and the variety of products obtained underscore the synthetic potential of compounds incorporating furan units for creating novel acyclic, cyclic, and heterocyclic compounds. This versatility indicates the compound might be useful in synthetic organic chemistry for generating new molecules with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Conversion of Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) discuss the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, in creating sustainable alternatives for the chemical industry. The compounds derived from HMF, including various furan derivatives, show promise for use in producing monomers, polymers, fuels, and other chemicals. This research area could benefit from the exploration of compounds like "(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile" for developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. The review by Khojasteh et al. (2011) examines the most selective inhibitors for various CYP isoforms, offering insights into the structural requirements for effective inhibition. This information is relevant for designing new compounds with specific interactions with CYP enzymes, potentially including derivatives of the compound , to modulate drug metabolism or for the development of specific inhibitors (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Properties

IUPAC Name

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)9-13(10-18)17-19-15(11-22-17)16-3-2-8-21-16/h2-9,11H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQXOBVOGNLES-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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